Fmoc-L-norvaline

Peptide Synthesis SPPS Coupling Efficiency

Researchers synthesizing hydrophobic transmembrane peptides often face low coupling yields and high deletion products due to steric hindrance from valine. Fmoc-L-norvaline resolves this with an n-propyl side chain that reduces inter-chain aggregation. - Improves coupling efficiency by 5-15%, raising crude purity 12-18% over Fmoc-Val-OH. - 33% higher DMF solubility (0.8 M) cuts solvent use and cycle times; 20% less coupling reagent needed. - No detectable D-norvaline impurity (<0.3% Fmoc-OH), ensuring stereochemical fidelity and simpler purification.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 135112-28-6
Cat. No. B557407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-norvaline
CAS135112-28-6
SynonymsFmoc-L-norvaline; Fmoc-Nva-OH; 135112-28-6; N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline; Fmoc-norvaline; AmbotzFAA1415; PubChem14961; KSC498G2J; 47529_ALDRICH; SCHEMBL120255; 47529_FLUKA; CTK3J8324; JBIJSEUVWWLFGV-SFHVURJKSA-N; MolPort-003-725-666; ZINC2530814; ANW-42014; CF-835; MFCD00155631; AKOS015910845; AM82599; EBD2206651; AJ-38514; AK-41343; KB-52104; DB-042270
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
InChIKeyJBIJSEUVWWLFGV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-norvaline Procurement-Grade Overview


Fmoc-L-norvaline (CAS 135112-28-6), also known as Fmoc-Nva-OH or N-α-Fmoc-L-norvaline, is a protected, non-proteinogenic amino acid derivative classified as a standard Fmoc solid-phase peptide synthesis (SPPS) building block . It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function and a free carboxylic acid, enabling sequential peptide assembly under mild basic deprotection conditions . With a molecular formula of C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol, this white to off-white crystalline powder is primarily utilized in pharmaceutical research, biotechnology, and academic settings for the introduction of L-norvaline residues into peptides . The compound is supplied by multiple reputable vendors with typical HPLC purities exceeding 98% and is stored refrigerated (2–8 °C) to ensure long-term stability [1].

Workflow
Fmoc solid-phase peptide synthesis (SPPS)
Selection
L-norvaline building block with free acid
Use Context
Peptide research, pharmaceutical and academic settings

Fmoc-L-norvaline Generic Substitution Risks


While Fmoc-L-norvaline (Nva) shares the same molecular formula as its constitutional isomer Fmoc-L-valine (Val) and exhibits similar hydrophobicity, their distinct side-chain geometries (n-propyl vs. isopropyl) lead to divergent steric profiles and conformational preferences that directly impact peptide synthesis and final product properties . Mass spectrometric analysis confirms that Val and Nva produce unique diagnostic fragment ions under hot electron capture dissociation, enabling their unambiguous identification in recombinant proteins and underscoring their non-interchangeability at the molecular level [1]. Consequently, substituting Nva for Val—or vice versa—without rigorous validation risks altered coupling kinetics, compromised crude purity, and unintended changes in peptide secondary structure and biological activity, making informed building block selection a critical procurement decision [2].

Fmoc-L-norvaline (Nva)
Fmoc-L-valine (Val)
Side-chain geometry
n-Propyl (linear)
Isopropyl (branched)
Steric profile & coupling
Lower hindrance may support faster kinetics
Higher hindrance may reduce efficiency in hindered sequences
Mass spectrometric identity
Unique fragment ions (hot ECD)
Distinct fragmentation; not interchangeable at molecular level
Substitution without rigorous validation may alter coupling kinetics, crude purity, and peptide conformation.

Fmoc-L-norvaline Comparative Evidence


SPPS Coupling Cycle Yield

In controlled SPPS studies, Fmoc-L-norvaline (Nva) demonstrates superior per-cycle coupling yields compared to Fmoc-L-valine (Val), particularly in sterically hindered or aggregation-prone sequences. Averaged over multiple cycles, Nva yields 98.5–99.2% per coupling, whereas Val achieves 97.8–98.5% . This 0.7–1.4% absolute improvement per cycle translates to significantly higher overall crude peptide purity and yield for longer sequences.

SPPS Cycle Yield
Head-to-head
98.5–99.2% Nva 97.8–98.5% Val
Reported higher per-cycle coupling yield
Absolute increase 0.7–1.4% per cycle; standard Fmoc-SPPS conditions
Peptide Synthesis SPPS Coupling Efficiency

Crude Purity in Hydrophobic Sequences

Comparative synthesis of model peptides reveals that substituting Fmoc-L-valine with Fmoc-L-norvaline increases average crude purity by 12–18% in sequences containing hydrophobic clusters, and by 5–8% in β-hairpin motifs . In a 2023 Journal of Peptide Science study, Fmoc-Nva-OH improved final yield by 22% relative to Val-OH in the synthesis of antimicrobial lipopeptides .

Crude Purity Gain
Reported
+12–18% crude purity
Improved purity in hydrophobic sequences
Also +5–8% in β-hairpin motifs; +22% yield in lipopeptide synthesis (vs Val)
Peptide Purification Crude Purity Hydrophobic Sequences

DMF Solubility Advantage

Fmoc-L-norvaline exhibits significantly higher solubility in the standard SPPS solvent N,N-dimethylformamide (DMF), achieving concentrations up to 0.8 M at room temperature, compared to only 0.6 M for Fmoc-L-valine . This 33% higher solubility facilitates more concentrated coupling reactions, which can accelerate kinetics and reduce solvent usage in large-scale syntheses.

DMF Solubility
Head-to-head
0.8 M (Nva) vs 0.6 M (Val)
Higher DMF solubility may accelerate coupling
33% higher molar solubility; room temperature
Solubility DMF Coupling Kinetics

Total Cost of Ownership

While the per-gram price of Fmoc-L-norvaline is approximately 15–30% higher than that of Fmoc-L-valine (e.g., $78/g vs. $65/g at 1–10g scale), the superior coupling efficiency of Nva reduces HATU or other costly coupling reagent usage by up to 20% and often eliminates 1–2 HPLC purification runs . The net economic benefit is most pronounced in large-scale or multi-step syntheses where labor and purification costs dominate.

Total Cost of Ownership
Reported
Est. net savings 10–25% vs Val for sequences >20 residues
Unit price may not reflect total synthesis cost
20% lower reagent use; 1–2 fewer HPLC runs; vendor data
Procurement Cost Analysis Total Cost of Ownership

Chiral Purity and Impurity Profile

Specification analysis from reputable vendors indicates that high-purity Fmoc-L-norvaline (≥99% HPLC) contains Fmoc-OH as the primary trace impurity at <0.3%, whereas Fmoc-L-valine of comparable grade exhibits up to <0.5% of the D-enantiomer . The absence of detectable D-norvaline in commercial L-norvaline batches (LOD 9.3 μM) further underscores its chiral integrity [1]. This impurity profile advantage reduces the risk of epimerization during coupling and simplifies downstream purification.

Chiral Impurity Profile
Specification review
Fmoc-OH impurity; minimal D-enantiomer
Lower diastereomer risk for homochiral peptides
Vendor CoA; chiral CE-LIF; ref. Spöndlin et al.
Chiral Purity Impurity Profiling Quality Control

Fmoc-L-norvaline Application Scenarios


Hydrophobic Transmembrane Peptide Synthesis

Fmoc-L-norvaline is the preferred building block for constructing hydrophobic transmembrane helices and β-barrel peptides where steric hindrance from valine or leucine side chains impedes coupling. Its shorter n-propyl side chain (LogP 1.43 vs. 1.99 for Val) reduces inter-chain aggregation and improves coupling efficiency by 5–15%, leading to 12–18% higher crude purity . This translates to fewer deletion products and simplified purification, making it ideal for GPCR fragments and ion channel peptides.

Antimicrobial and Bioactive Peptide Synthesis

In the synthesis of antimicrobial lipopeptides and other bioactive sequences, the 22% yield improvement observed with Fmoc-L-norvaline over Val-OH directly impacts research throughput and manufacturing economics . The higher per-cycle yields (98.5–99.2%) and superior crude purity reduce the number of HPLC runs needed to achieve target purity, accelerating lead optimization and lowering cost of goods for preclinical candidates.

High-Throughput Automated SPPS

The 33% higher DMF solubility of Fmoc-L-norvaline (0.8 M) relative to Fmoc-L-valine enables more concentrated coupling solutions, reducing solvent volume and cycle times on automated synthesizers . Coupled with a 20% reduction in costly coupling reagent (e.g., HATU) consumption, this solubility advantage makes Nva the more process-friendly choice for both academic core facilities and industrial peptide CDMOs seeking to maximize instrument utilization and minimize waste.

Chiral Purity-Sensitive Peptide Therapeutics

For peptide APIs where even trace D-enantiomer contamination can alter efficacy or immunogenicity, Fmoc-L-norvaline's impurity profile—predominantly Fmoc-OH (<0.3%) with no detectable D-norvaline—offers a critical quality advantage [1]. This reduces the risk of epimerization during SPPS and simplifies analytical characterization, supporting regulatory compliance and ensuring consistent stereochemical fidelity of the final drug substance.

Application
Selection Property
Validation Focus
Transmembrane peptide synthesis
Coupling efficiency in sterically hindered sequences
Cycle yield and deletion-sequence analysis
Antimicrobial peptide synthesis
Crude purity and yield in bioactive sequences
Crude purity validation by HPLC; yield optimization
High-throughput automated SPPS
DMF solubility and reagent consumption
Concentration optimization; solvent and reagent reduction
Chiral-purity-sensitive peptide synthesis
Chiral impurity profile (Fmoc-OH vs D-enantiomer)
Enantiomeric purity by chiral HPLC or CE-LIF

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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